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Aflatoxin G2-d3

Cat. No.: B1140976
CAS No.: 1217758-21-8
M. Wt: 333.31
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Description

Contextualizing Aflatoxins within Scientific Inquiry

Aflatoxins are a group of toxic secondary metabolites produced by certain species of Aspergillus fungi. nih.govnih.govmdpi.com These molds can contaminate a wide range of agricultural commodities, including cereals, nuts, and spices. nih.govnih.gov The four major naturally occurring aflatoxins are B1, B2, G1, and G2, named for their blue (B) or green (G) fluorescence under ultraviolet light. nih.gov Due to their potent carcinogenic and toxic effects, aflatoxins are a significant concern for human and animal health, prompting extensive research and stringent regulatory monitoring worldwide. nih.govnih.govresearchgate.net

Significance of Aflatoxin G2 Isomers in Mycotoxin Research

Aflatoxin G2, along with its structural isomer Aflatoxin G1, is a prominent member of the aflatoxin family. nih.gov While Aflatoxin B1 is considered the most potent of the group, the presence of Aflatoxin G2 is also a key indicator of contamination and poses health risks. nih.govrupahealth.com Research into the toxicity and detection of Aflatoxin G2 is crucial for a comprehensive understanding of mycotoxin contamination in the food chain. nih.govrupahealth.com The study of Aflatoxin G2 and its isomers helps in developing a complete picture of the potential health hazards associated with aflatoxin-contaminated food and feed. nih.gov

The Emergence of Stable Isotope Labeled Aflatoxins in Advanced Analytical Chemistry

The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has revolutionized mycotoxin analysis. lcms.czacs.org However, the complexity of food matrices can often interfere with the accuracy of these methods. lcms.cz To overcome this challenge, stable isotope-labeled internal standards, such as those labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), have become indispensable. researchgate.neta-2-s.com These labeled compounds are chemically almost identical to the analyte of interest but have a slightly higher molecular weight, allowing them to be distinguished by the mass spectrometer. researchgate.netadventchembio.com The use of stable isotope dilution assays (SIDA), which employ these labeled standards, has significantly improved the accuracy and reliability of mycotoxin quantification. acs.orgfigshare.comacs.org

Defining Aflatoxin G2-d3 as a Deuterated Analytical Standard

This compound is the deuterated analogue of Aflatoxin G2, specifically designed for use as an internal standard in analytical testing. lgcstandards.com Its chemical name is (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione. synzeal.comchromatoscientific.com As a stable isotope-labeled standard, it plays a pivotal role in ensuring the precision of quantitative analyses. lcms.czadventchembio.com

Structural Basis of Deuterium Incorporation in this compound, specifically at the Methoxy (B1213986) Group

The "d3" in this compound signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This substitution is specifically targeted at the methoxy group (-OCH₃) of the Aflatoxin G2 structure, resulting in a trideuteromethyl group (-OCD₃). synzeal.comnih.gov This precise and stable incorporation of deuterium atoms creates a molecule that behaves chromatographically identically to the natural Aflatoxin G2 but is easily distinguishable by its mass. acs.orgresearchgate.net

Rationale for Deuterated Analogues in Quantitative Analytical Methodologies

The use of deuterated analogues like this compound as internal standards is a cornerstone of modern quantitative analysis, particularly in LC-MS/MS methods. lcms.czresearchgate.net The rationale for their use is multifaceted:

Compensation for Matrix Effects: Complex sample matrices, such as those found in food products, can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. lcms.cza-2-s.com Because the deuterated standard is chemically and physically very similar to the analyte, it experiences the same matrix effects. researchgate.net By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be effectively canceled out. researchgate.neta-2-s.com

Correction for Sample Loss: During the extraction and sample preparation process, some of the analyte may be lost. adventchembio.com Since the deuterated internal standard is added to the sample at the beginning of the workflow, it experiences the same procedural losses as the native analyte. researchgate.netadventchembio.com This allows for accurate correction of the final quantified amount.

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides a more robust and reliable quantification than other types of internal standards that may behave differently during chromatography and ionization. researchgate.netoup.com This leads to higher accuracy and precision in the analytical results. a-2-s.comadventchembio.com

The development and application of deuterated aflatoxin standards, including this compound, have been instrumental in advancing the field of mycotoxin analysis, enabling more accurate risk assessment and ensuring the safety of the global food supply. acs.orgfigshare.comacs.org

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaC₁₇H₁₁D₃O₇
CAS Number1217758-21-8
Molecular Weight333.3 g/mol
Unlabeled CAS Number7241-98-7
Isotope LabelDeuterium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₇H₁₁D₃O₇ B1140976 Aflatoxin G2-d3 CAS No. 1217758-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVRWVBBXIRMA-QVDKJMHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217758-21-8
Record name (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Isotopic Characterization of Aflatoxin G2 D3 for Research Applications

Methodologies for Stable Isotope Labeling

The introduction of stable isotopes, such as deuterium (B1214612), into the molecular structure of aflatoxins is a key step in producing internal standards for quantitative analysis.

Catalytic Deuteration Approaches for Aflatoxin G1 and G2 Precursors

A primary and effective method for synthesizing deuterated Aflatoxin G2 is through the catalytic deuteration of its precursor, Aflatoxin G1. acs.orgresearchgate.netnih.govfigshare.com This process typically involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2). The catalyst facilitates the addition of deuterium atoms across the double bond in the terminal furan (B31954) ring of Aflatoxin G1, converting it to the deuterated Aflatoxin G2. acs.orgnih.gov This reaction is analogous to the hydrogenation of similar ring systems. acs.org The resulting product is a mixture that can include di-, tri-, and even tetra-deuterated species of Aflatoxin G2. acs.orgnih.gov

This catalytic approach is considered accessible and enables the production of the necessary labeled internal standards for SIDA. acs.orgresearchgate.netnih.govfigshare.com The efficiency of this method allows for yields of deuterated Aflatoxin G2 to be as high as 82%. acs.org

Exploration of Alternative Synthetic Pathways for Deuterium Incorporation

While catalytic deuteration of Aflatoxin G1 is a common approach, other synthetic strategies can be explored for deuterium incorporation. One such alternative involves the chemical modification of the aflatoxin molecule. For instance, Aflatoxin G1 can be converted to its '2a' equivalent, Aflatoxin G2a, through a process involving hydrochloric acid and heat. nih.gov While this specific method does not directly yield Aflatoxin G2-d3, it highlights the potential for multi-step synthetic routes where deuterium could be introduced at various stages.

Another area of exploration is the synthesis of labeled aflatoxin-lysine adducts. nih.govnih.govresearchgate.netresearchgate.net While these studies have primarily focused on Aflatoxin B1 and the use of isotopes like 13C and 15N, the synthetic principles could potentially be adapted for the deuteration of Aflatoxin G2. nih.govresearchgate.net These methods often involve the initial epoxidation of the aflatoxin precursor, followed by hydrolysis and coupling with a labeled amino acid. nih.govresearchgate.netresearchgate.net Adapting such a pathway for Aflatoxin G2 and using a deuterated reagent could provide an alternative route to this compound.

Rigorous Isotopic Purity Assessment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Deuterium Incorporation

The absence or significant reduction of signals in the 1H NMR spectrum at specific chemical shifts corresponding to the protons that have been replaced by deuterium provides direct evidence of deuteration. acs.org For instance, in the case of deuterated Aflatoxin B2, which is synthesized from Aflatoxin B1 in a similar manner to this compound from Aflatoxin G1, the 1H NMR spectrum shows characteristic changes that confirm deuteration. acs.org Furthermore, 13C NMR, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in assigning the carbon signals and confirming the integrity of the carbon skeleton. acs.org Two-dimensional NMR techniques such as COSY, NOESY, HMBC, and HSQC provide further detailed information about the connectivity and spatial relationships of atoms within the molecule, ensuring that no unintended structural rearrangements have occurred during the synthesis. acs.orgbipm.org

It has been observed through NMR analysis that the catalytic deuteration of Aflatoxin G1 can lead to additional H/D exchange at the lactone moiety of Aflatoxin G2, resulting in a mixture of 2-, 3-, and 4-fold deuterated products. acs.org

Mass Spectrometric Validation of Isotopic Enrichment and Integrity

Mass spectrometry (MS) is an essential tool for validating the isotopic enrichment and confirming the molecular weight of the synthesized this compound. acs.orgnih.gov Techniques such as Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS) are used to determine the isotopic pattern of the labeled aflatoxin. acs.org

The mass spectrum of the deuterated product will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, the mass spectrum of a mixture of deuterated Aflatoxin G2 would exhibit peaks corresponding to the di-, tri-, and tetra-deuterated species. acs.orgnih.gov By analyzing the relative intensities of these peaks, the ratio of the different deuterated forms can be determined. For instance, a study found a ratio of approximately 6:5:1 for the 2-, 3-, and 4-fold deuterated Aflatoxin G2. acs.org This detailed isotopic distribution information is critical for accurate quantification when using the labeled compound as an internal standard. acs.orgnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most accurate method for aflatoxin analysis, and the availability of well-characterized, isotopically labeled standards like this compound is crucial for the reliability of these assays. researchgate.netnih.govfigshare.comnih.govnih.gov

Advanced Analytical Methodologies Employing Aflatoxin G2 D3 As an Internal Standard

Principles of Stable Isotope Dilution Assay (SIDA) in Mycotoxin Quantification

Stable Isotope Dilution Assay (SIDA) is a highly accurate analytical technique for quantifying mycotoxins. libios.frnih.gov This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Aflatoxin G2-d3, to the sample at the beginning of the analytical process. libios.frthermofisher.com Since the labeled standard is chemically identical to the native analyte, it behaves similarly throughout extraction, cleanup, and analysis, allowing for precise correction of procedural losses and matrix-induced signal variations. libios.frthermofisher.coma-2-s.com The use of uniformly ¹³C-labeled mycotoxins is often preferred as these are not naturally present in samples and provide a distinct mass difference from the target analyte. nih.govsigmaaldrich.com

Compensation for Matrix Effects in Complex Research Matrices

Complex sample matrices, such as those found in food and feed, can significantly interfere with the ionization process in mass spectrometry, leading to either suppression or enhancement of the analyte signal. libios.frresearchgate.net This "matrix effect" is a major source of error in quantitative analysis. core.ac.uk The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. libios.fra-2-s.comresearchgate.net Because the internal standard and the native analyte co-elute and experience the same matrix interferences, the ratio of their signals remains constant, enabling accurate quantification regardless of signal suppression or enhancement. thermofisher.comresearchgate.net This approach circumvents the need for matrix-matched calibration curves, which can be cumbersome and impractical for multi-mycotoxin methods. thermofisher.comlcms.cz

Mitigation of Analyte Loss during Multi-Step Sample Preparation and Extraction Procedures

The analysis of mycotoxins often involves extensive sample preparation, including extraction, and cleanup steps, during which the analyte of interest can be partially lost. libios.frnih.gov These losses can be variable and difficult to control, leading to inaccurate results. nih.gov By adding this compound to the sample prior to any processing, any loss of the native Aflatoxin G2 is mirrored by a proportional loss of the internal standard. libios.frthermofisher.com This allows for the accurate calculation of the original analyte concentration based on the final ratio of the native analyte to the internal standard. libios.fr This principle of compensation is a cornerstone of SIDA, ensuring the reliability and accuracy of the analytical results even with complex and multi-step procedures. nih.govthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective detection of mycotoxins. weber.hu The use of this compound as an internal standard is integral to many LC-MS/MS methods, enhancing their quantitative accuracy. nih.govlcms.cz

Optimization of Chromatographic Separation Parameters for this compound and Related Analytes

Effective chromatographic separation is crucial for the accurate quantification of aflatoxins and to prevent co-elution with interfering compounds. A variety of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) conditions have been developed for this purpose. scielo.brchem-agilent.com

Commonly used columns include C18 and polyaromatic phases, which provide good retention and separation of aflatoxins. weber.huscielo.br Mobile phases typically consist of a mixture of water, methanol, and/or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. scielo.brgcms.cz Gradient elution is frequently employed to achieve optimal separation of multiple mycotoxins within a reasonable run time. chem-agilent.com

Table 1: Example of HPLC Separation Parameters for Aflatoxins | Parameter | Condition | | --- | --- | | Column | Agilent Zorbax Eclipse C18, 4.6 x 50 mm, 1.8 micron chem-agilent.com | | Mobile Phase A | 10 mM ammonium acetate (B1210297) in water chem-agilent.com | | Mobile Phase B | Methanol chem-agilent.com | | Flow Rate | 0.6 mL/min chem-agilent.com | | Column Temperature | 40°C chem-agilent.com | | Injection Volume | 5 µL chem-agilent.com | | Gradient | Time (min) | %A | %B | | | 0 | 95 | 5 | | | 5 | 0 | 100 | | | 6 | 0 | 100 |

This interactive table provides an example of typical HPLC conditions for aflatoxin analysis. Users can sort and filter the data to understand the different parameters involved.

Tandem Mass Spectrometry Parameters for this compound and Aflatoxin G2

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of Aflatoxin G2 and its deuterated internal standard. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov Electrospray ionization (ESI) in positive mode is commonly used, generating protonated molecular ions [M+H]⁺. nih.govweber.hu

For Aflatoxin G2, the precursor ion is typically m/z 331.05, which fragments into product ions such as m/z 245.05 and 313.20. lcms.czredalyc.org For the deuterated internal standard, this compound, the precursor ion would be shifted by the mass of the deuterium (B1214612) atoms, allowing for its distinct detection. The collision energy and other MS parameters are optimized to maximize the signal intensity for these transitions. chem-agilent.com

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters for Aflatoxin G2

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
Aflatoxin G2 331.05 lcms.cz 245.05 lcms.cz 313.20 lcms.cz 30 lcms.cz

| ¹³C₁₇-Aflatoxin G2 | 348.00 lcms.cz | 259.00 | 330.00 lcms.cz | 25 lcms.cz |

This interactive table details the specific mass transitions and collision energies used for the detection of Aflatoxin G2 and its ¹³C-labeled internal standard in an LC-MS/MS analysis. This data is crucial for setting up a quantitative method.

Method Development and Validation Protocols Utilizing this compound

The development and validation of analytical methods using this compound as an internal standard follow rigorous protocols to ensure their accuracy, precision, and reliability. scielo.brresearchgate.nettsijournals.com Validation parameters typically include linearity, sensitivity (limit of detection and quantification), recovery, repeatability, and intermediate precision. scielo.br

The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification, especially in complex matrices. a-2-s.com For instance, a study validating a method for aflatoxins in corn arepas reported linearity greater than 0.9998, limits of detection and quantification lower than 0.10 μg/kg, and recoveries greater than 76.6%. scielo.br Another study on various food matrices using SIDA demonstrated calibration accuracies ranging from 78.6% to 112% with relative standard deviations of ≤16%. researchgate.net The use of ¹³C-labeled internal standards in a multi-mycotoxin method for maize resulted in apparent recoveries between 88% and 105% and relative standard deviations of the whole method between 4% and 11%. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
Aflatoxin G2
This compound
Aflatoxin G1
Aflatoxin B1
Aflatoxin B2
Aflatoxin M1
3-Acetyldeoxynivalenol-D3
Thiabendazole-¹³C₆
Gemfibrozil-D6
Nivalenol
Ochratoxin A
Deoxynivalenol
Zearalenone
T-2 toxin
HT-2 toxin
Fumonisin B1
Fumonisin B2
¹³C₁₇-Aflatoxin G2
Aflatoxin M2
Ochratoxin B
Aflatoxin B1-D3
Ochratoxin A-D5
Patulin
3-Acetyldeoxynivalenol
15-Acetyldeoxynivalenol
Fumonisin B3
α-Zearalanol
β-Zearalanol
Citrinin
Deoxynivalenol-D1
Deepoxy-deoxynivalenol
Diacetoxyscirpenol
Fumagillin
Alternariol
Beauvericin
Citreoviridin A
Enniatin A
Enniatin A1
Enniatin B
Enniatin B1
Moniliformin
Neosolaniol
Deoxynivalenol-3-glucoside
Deepoxy deoxynivalenol
α-Zearalenol
β-Zearalenol
Tentoxin
Roquefortine

Establishing Limits of Detection (LOD) and Quantification (LOQ) with Deuterated Standards

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of deuterated internal standards like this compound is instrumental in establishing accurate and matrix-relevant LODs and LOQs.

Matrix effects, which can suppress or enhance the analyte signal during ionization in the mass spectrometer, are a primary source of variability and inaccuracy in trace analysis. a-2-s.comnih.gov By adding a known concentration of this compound to the sample at the beginning of the analytical process, its signal can be used to normalize the signal of the target analyte, Aflatoxin G2. This stable isotope dilution approach effectively compensates for signal fluctuations caused by the matrix, leading to more robust and reliable measurements at low concentrations. a-2-s.com This allows laboratories to define method detection limits with greater confidence, ensuring that the method is sensitive enough for regulatory compliance and food safety monitoring. a-2-s.com

While specific LOD and LOQ values are method- and matrix-dependent, the application of deuterated standards is a common practice in validated, high-sensitivity mycotoxin analysis. For instance, a study on estrogenic mycotoxins in aqueous environmental samples using deuterated internal standards reported method detection limits ranging from 0.4 to 12.4 ng/L, demonstrating the high sensitivity achievable with this approach. nih.gov Another multi-residue LC-MS/MS method for 18 regulated mycotoxins was developed with limits of quantification at or below the maximum levels set by European legislation. lcms.cz

Table 1: Example Method Detection Limits (MDLs) and Precision in Mycotoxin Analysis Using Deuterated Internal Standards in Various Water Matrices nih.gov

AnalyteMatrixMDL (ng/L)Precision (%)
ZearalenoneDrainage Water2.13 - 14
α-ZearalenolDrainage Water0.53 - 14
β-ZearalenolDrainage Water0.63 - 14
ZearalenoneRiver Water1.12 - 13
α-ZearalenolRiver Water0.42 - 13
β-ZearalenolRiver Water0.42 - 13
ZearalenoneWWTP Effluent12.44 - 16
α-ZearalenolWWTP Effluent0.84 - 16
β-ZearalenolWWTP Effluent1.14 - 16

This table illustrates the performance of a method using deuterated standards for other mycotoxins, demonstrating the levels of sensitivity and precision that are achievable.

Assessment of Analytical Recovery and Precision Using this compound as a Reference

Analytical recovery and precision are key indicators of a method's performance. Recovery refers to the efficiency of the extraction process, while precision measures the closeness of repeated measurements. This compound serves as an ideal reference compound to assess and correct for variations in both parameters.

Because the deuterated standard is added prior to extraction, it experiences the same potential losses as the native analyte throughout the sample preparation and analysis steps. By comparing the final measured amount of this compound to the known amount initially added, a recovery factor can be calculated. This factor is then applied to the native aflatoxin G2 measurement, correcting for any analyte loss and providing a more accurate quantification of the contaminant level in the original sample. nih.gov

The use of deuterated internal standards significantly improves the precision of the analytical method, expressed as the relative standard deviation (RSD). lcms.cz A study analyzing pesticides and mycotoxins in complex cannabis matrices demonstrated a dramatic improvement in data quality when using deuterated analogues. lcms.cz Without internal standards, accuracy values differed by more than 60% and RSDs were over 50% for some quality controls. lcms.cz When deuterated internal standards were used, the accuracy improved to within 25% and RSD values dropped below 20%. lcms.cz This demonstrates the power of internal standards to mitigate the variability introduced by complex sample matrices. lcms.cz

Table 2: Example of Analytical Recovery and Precision in Mycotoxin Analysis Using Internal Standards nih.govuib.no

Analyte(s)MatrixInternal Standard TypeRecovery (%)Intra-day Precision (RSD %)
Enniatins A, A1, B, B1 & BeauvericinFish FeedStructural Analogue (T-2 Toxin)95 - 1114 - 18
Resorcyclic Acid LactonesDrainage WaterDeuterated95 - 1083 - 14
Resorcyclic Acid LactonesRiver WaterDeuterated70 - 1022 - 13
Resorcyclic Acid LactonesWWTP EffluentDeuterated76 - 1094 - 16

This table showcases typical recovery and precision values from methods employing internal standards, highlighting the high performance achievable.

Inter-laboratory Harmonization and Proficiency Testing Frameworks in Mycotoxin Analysis

Harmonization of analytical methods across different laboratories is essential for consistent and comparable results in global food safety monitoring and trade. The use of robust internal standards like this compound is a cornerstone of this harmonization. When laboratories employ the same validated method incorporating a stable isotope dilution assay, the variability in results that might arise from different equipment, technicians, or local matrix variations can be significantly reduced. a-2-s.com

Proficiency testing (PT) is a form of external quality control used to assess the performance of analytical laboratories. In PT schemes for mycotoxin analysis, participating laboratories receive a test material containing an unknown concentration of mycotoxins. The use of isotopically labeled internal standards is highly recommended, and often required, in these schemes. a-2-s.com It allows the PT provider to more accurately assess a laboratory's ability to overcome matrix effects and perform accurate quantification, rather than simply evaluating their extraction efficiency. Laboratories that use methods with deuterated standards like this compound are more likely to produce results that are close to the true, assigned value, demonstrating their competence in mycotoxin analysis.

Research Applications and Utility of Aflatoxin G2 D3 in Mycotoxin Studies

Quantitative Analysis of Aflatoxins in Diverse Research Matrices

The robust and precise quantification of aflatoxins is paramount for ensuring food and feed safety, as well as for understanding their distribution in the environment. Aflatoxin G2-d3 plays a pivotal role in achieving this analytical rigor.

Food and Feed Safety Research for Method Validation and Surveillance (from a research methodology perspective)

In the realm of food and feed safety, the development and validation of analytical methods for mycotoxin surveillance are of utmost importance. fssai.gov.infrontiersin.orgnih.gov this compound is instrumental in this process, primarily serving as an internal standard in chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). fssai.gov.inresearchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation, cleanup, and the ionization process in the mass spectrometer. sigmaaldrich.comsigmaaldrich.com This ensures a high degree of accuracy and precision in the quantification of Aflatoxin G2 and other related aflatoxins. a-2-s.com

Research studies have demonstrated the successful use of deuterated aflatoxins, including G2-d3, for the stable isotope dilution analysis (SIDA) of aflatoxins in a variety of food commodities such as nuts, cereals, and spices. researchgate.net This approach allows for matrix-independent response factors for the labeled and unlabeled analyte pairs, leading to more reliable results. researchgate.net For instance, in the analysis of peanuts, a method employing this compound as an internal standard can achieve high recovery rates and low coefficients of variation, demonstrating the method's robustness. researchgate.nettsijournals.com

The development of methods for the simultaneous determination of multiple mycotoxins also benefits from the use of labeled standards. researchgate.net In such multi-analyte methods, this compound can be used to quantify Aflatoxin G2 alongside other mycotoxins like aflatoxins B1, B2, G1, ochratoxin A, and fumonisins in complex matrices like animal feed. researchgate.netnih.gov The validation of these methods, in accordance with international guidelines, ensures their suitability for routine monitoring and surveillance programs aimed at enforcing regulatory limits for aflatoxins in food and feed. tsijournals.comresearchgate.net

Table 1: Application of this compound in Food and Feed Analysis

Research Area Matrix Analytical Technique Role of this compound Key Findings
Food Safety Peanuts, Nuts, Grains, Spices LC-MS/MS (SIDA) Internal Standard High recovery rates (90-105%) and good precision (CV 4.8% for G2). researchgate.net
Feed Safety Animal Feed UHPLC-MS/MS Internal Standard Successful quantification of Aflatoxin G2 with good recovery (84-113%) and low LOQs (5 µg/kg). nih.gov
Method Validation Rice HPLC with Fluorescence Detection (Implied) Part of standard mix for validation Method demonstrated excellent linearity and recovery for aflatoxin analysis. researchgate.net
Multi-Mycotoxin Analysis Cereals and derived products LC-MS/MS (Implied) Part of multi-toxin standard Method suitable for assessing compliance with EU maximum levels for regulated mycotoxins. researchgate.net

Application in Botanical, Agricultural, and Environmental Sample Analysis

Beyond food and feed, this compound is valuable for the analysis of aflatoxins in a range of botanical, agricultural, and environmental samples. This includes research on mycotoxin contamination in herbal medicines, plant-based food supplements, and various crops at different stages of growth and storage. researchgate.netbioline.org.br The analysis of these matrices can be challenging due to their complexity and the low levels of contamination often encountered. nih.gov

In agricultural research, methods utilizing this compound as an internal standard can be applied to study the prevalence of aflatoxin contamination in crops like maize. bioline.org.br This is crucial for understanding the geographical distribution of mycotoxin contamination and for developing effective pre- and post-harvest control strategies. frontiersin.orgbioline.org.br For instance, a study on home-grown maize demonstrated the presence of Aflatoxin G2, highlighting the need for ongoing monitoring. bioline.org.br

Environmental sample analysis, such as the testing of soil or air, can also benefit from the use of this compound. Although less common, understanding the environmental reservoirs of aflatoxin-producing fungi and their toxins is important for a comprehensive risk assessment. The high sensitivity and specificity afforded by methods using labeled internal standards are essential for detecting the trace levels of aflatoxins that may be present in these samples.

Mechanistic Investigations Utilizing this compound as a Tracer or Standard

This compound also finds application in more fundamental research aimed at understanding the metabolic fate of aflatoxins and identifying biomarkers of exposure.

In Vitro Metabolic Pathway Elucidation of Aflatoxin Analogues Using this compound as a Quantification Standard

In vitro studies using cell cultures, such as the Caco-2 cell line, are employed to investigate the absorption, metabolism, and transport of aflatoxins across the intestinal barrier. asm.orguef.fi While direct metabolic studies of this compound are not the primary focus, it serves as an essential quantification standard for its non-labeled counterpart, Aflatoxin G2, and other aflatoxin analogues being studied. synzeal.com By providing an accurate measure of the parent compound, researchers can more precisely determine the rates of formation of various metabolites.

The metabolism of aflatoxins is complex, involving multiple enzymatic pathways that can lead to either detoxification or bioactivation to more toxic forms. uef.fimdpi.com For example, Aflatoxin B1 is metabolized to various products, including the highly reactive AFB1-8,9-epoxide. asm.orgmdpi.com While the metabolic pathways of Aflatoxin G2 are less studied, accurate quantification using standards like this compound is a prerequisite for elucidating these pathways.

Application in Biomarker Discovery and Validation within Controlled Animal Models (for analytical quantification, not toxicological profiling)

In controlled animal studies, this compound is used as an analytical standard to validate methods for detecting and quantifying aflatoxin biomarkers in biological samples like urine, feces, and tissues. researchgate.net The discovery and validation of reliable biomarkers of exposure are crucial for assessing the level of aflatoxin exposure in both human and animal populations. usp.brmdpi.com

For example, a study investigating aflatoxin metabolism in chickens used an analytical method validated with standards for various aflatoxins, including G2, to analyze excreta and ileal content. researchgate.net This allowed the researchers to distinguish between urinary and fecal excretion pathways of aflatoxin metabolites. researchgate.net Similarly, in studies developing methods for analyzing aflatoxins in animal hair, this compound would be an appropriate internal standard for the quantification of Aflatoxin G2. mdpi.com The use of such validated methods is essential for accurately determining the internal dose of aflatoxins and for understanding their toxicokinetics.

Development of Reference Materials and Quality Control Standards

Certified Reference Materials (CRMs) are particularly important as they provide a benchmark for accuracy. researchgate.net this compound can be used in the characterization of CRMs for aflatoxins in various food matrices, such as dried figs or blended vegetable oil. researchgate.netmdpi.comnih.gov By using isotope dilution mass spectrometry with this compound as an internal standard, the certified value of Aflatoxin G2 in the CRM can be determined with a high degree of certainty. mdpi.comnih.gov

Furthermore, this compound is available as a neat standard or in solution from various suppliers of reference materials. lgcstandards.comlgcstandards.com These standards are produced under strict quality control measures, often with accreditation to international standards like ISO 17034, ensuring their purity and accurate concentration. lgcstandards.comcifga.com Laboratories rely on these high-purity standards to prepare their own calibration and quality control solutions, which are essential for the routine analysis of aflatoxins. sigmaaldrich.comsigmaaldrich.com

Future Directions and Challenges in Stable Isotope Labeled Mycotoxin Research

Advancements in Deuterated Aflatoxin Synthesis Efficiency and Accessibility

The utility of deuterated internal standards like Aflatoxin G2-d3 in quantitative analysis is directly linked to their availability and the efficiency of their synthesis. Historically, the total synthesis of aflatoxins is a complex, multi-step process. For instance, the first total synthesis of aflatoxin G2 was a landmark achievement but was noted for its complexity and low yield. nih.govfrontiersin.org These challenges in chemical synthesis translate to high costs and limited accessibility for many analytical laboratories.

Integration of this compound in Comprehensive Multi-Analyte Mycotoxin Profiling

The co-occurrence of multiple mycotoxins in a single commodity is a common problem, driving the demand for analytical methods capable of detecting and quantifying numerous toxins simultaneously. brill.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for multi-analyte mycotoxin analysis due to its high sensitivity and specificity. nih.govcnr.it In these complex analyses, matrix effects and variations in analyte recovery during sample preparation are significant challenges. mdpi.com

The integration of stable isotope-labeled internal standards, such as this compound, is paramount for mitigating these issues. This compound, with its chemical structure nearly identical to the native analyte but with a distinct mass, co-elutes with the target aflatoxin G2 and experiences the same matrix effects and extraction losses. libios.fr This allows for precise correction and highly accurate quantification, a technique known as the stable isotope dilution assay (SIDA). restek.commdpi.com

Research has demonstrated that using a corresponding isotopically labeled internal standard for each analyte yields the most accurate results. restek.com While some methods use a single labeled standard (e.g., Aflatoxin B1-d3) to quantify a group of related aflatoxins due to cost or availability issues nih.gov, the development and use of specific standards like this compound enhance the accuracy for that particular analyte. Studies using deuterated aflatoxin standards have reported excellent recoveries and precision. For example, one study using deuterated standards for aflatoxins B2 and G2 in almonds and wheat flour achieved recoveries between 90% and 105% with low coefficients of variation. nih.gov

Table 1: Performance of a Multi-Mycotoxin LC-MS/MS Method Using Stable Isotope-Labeled Internal Standards This table illustrates typical performance data from a multi-analyte method. Note that the use of a specific standard like this compound is intended to achieve this level of precision for the target analyte.

MycotoxinMatrixFortification Level (ng/g)Recovery (%)RSD (%)
Aflatoxin B1Corn5.0985.2
Aflatoxin B2Corn1.5956.1
Aflatoxin G1Corn5.01024.8
Aflatoxin G2 Corn1.5975.5
DeoxynivalenolWheat500993.9
Fumonisin B1Corn5001057.3
Data is representative of results achievable with SIDA methods as described in literature. nih.govresearchgate.net

Expanding the Application of Isotopic Standards in Non-Targeted Metabolomics Research Relevant to Mycotoxins

Non-targeted metabolomics, which aims to profile all detectable small molecules in a biological sample, is an emerging frontier in mycotoxin research. capes.gov.brjst.go.jp This approach is particularly valuable for discovering novel or "masked" mycotoxins—toxic fungal metabolites that are modified by plant or fungal enzymes and are often missed by targeted analytical methods. mdpi.comjst.go.jp

Stable isotope labeling (SIL) is a powerful tool in non-targeted metabolomics. nih.gov By introducing a labeled precursor into a biological system, researchers can trace its metabolic fate and identify new biotransformation products. jst.go.jpnih.gov The labeled compounds and their metabolites exhibit characteristic isotopic patterns that can be automatically detected by specialized software, distinguishing them from the vast number of other signals in a complex sample matrix. capes.gov.brjst.go.jp

While this compound is primarily designed for targeted quantitative analysis, its principles extend to non-targeted research. It can be part of a labeled standard mixture used to spike samples, providing anchor points in the chromatogram and helping to validate the performance of non-targeted workflows. uni.lu Furthermore, the development of uniformly ¹³C-labeled mycotoxins, produced by growing fungi on a fully labeled substrate, provides a powerful tool for discovering a wide array of novel metabolites in a single experiment. brill.com These approaches, assisted by the precise mass information from high-resolution mass spectrometry (HRMS), are crucial for expanding our knowledge of the mycotoxin landscape and understanding the full extent of contamination. mdpi.comcapes.gov.br

Emerging Technologies for Enhanced Traceability and Standardization in Mycotoxin Research

Ensuring the global comparability and reliability of mycotoxin data requires a robust metrological infrastructure. euramet.org This includes the development of certified reference materials (CRMs) and traceable calibration standards, in which compounds like this compound play a vital role. nih.goveuramet.org Emerging technologies are further enhancing our ability to achieve greater traceability and standardization.

Advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS), offer comprehensive screening capabilities beyond traditional tandem mass spectrometry. mdpi.comresearchgate.net When combined with stable isotope standards, HRMS provides not only accurate quantification but also the potential for retrospective analysis of data for newly identified threats.

Beyond the laboratory, technologies such as blockchain are being explored to provide traceability throughout the food supply chain. researchgate.net This system can create an immutable record from farm to consumer, which, when combined with reliable analytical data from methods standardized with certified materials like this compound, offers a powerful tool for food safety management. Additionally, novel screening methods, including advanced biosensors and infrared spectroscopy, are being developed for rapid, on-site testing. brill.comtandfonline.com While these screening tools offer speed and convenience, the accuracy of these emerging technologies must be validated against gold-standard methods like LC-MS/MS, which rely on high-purity isotopic standards for their accuracy. tandfonline.com Therefore, the role of this compound and other labeled standards becomes even more critical as they provide the benchmark for the entire ecosystem of mycotoxin analysis, from field screening to regulatory confirmation.

Q & A

Q. How can researchers integrate historical aflatoxin data (pre-2000) with modern deuterated-analog studies?

  • Methodological Answer : Re-analyze legacy data using current regulatory thresholds (e.g., EU Commission Regulation 2023/915). Apply isotopic dilution techniques to retroactively correct for matrix effects in older LC-UV datasets .

Q. What criteria should guide the selection of in vivo vs. in vitro models for this compound metabolism studies?

  • Methodological Answer : Prioritize in vitro liver microsomes (human/rat) for CYP450 metabolism profiling. Use transgenic mice (e.g., CYP3A4-humanized) for in vivo validation of detoxification pathways. Justify model choice based on OECD guidelines and species-specific metabolic relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.